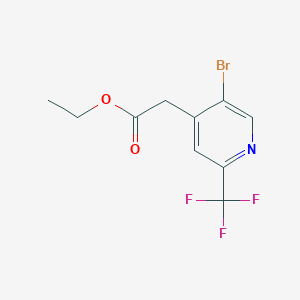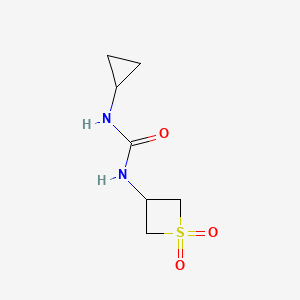
1-Cyclopropyl-3-(1,1-dioxidothietan-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-3-(1,1-dioxidothietan-3-yl)urea is a synthetic organic compound belonging to the class of ureas Ureas are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and industrial processes
Métodos De Preparación
The synthesis of 1-Cyclopropyl-3-(1,1-dioxidothietan-3-yl)urea typically involves the reaction of cyclopropyl isocyanate with 1,1-dioxidothietan-3-amine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize the reaction conditions and scale up the production process.
Análisis De Reacciones Químicas
1-Cyclopropyl-3-(1,1-dioxidothietan-3-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropyl or thietan-3-yl groups are replaced by other functional groups.
Hydrolysis: The urea bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-3-(1,1-dioxidothietan-3-yl)urea has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-3-(1,1-dioxidothietan-3-yl)urea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s unique structure allows it to interact with various biological pathways, leading to its observed effects.
Comparación Con Compuestos Similares
1-Cyclopropyl-3-(1,1-dioxidothietan-3-yl)urea can be compared with other similar compounds, such as:
1-Cyclopropyl-3-(prop-2-yn-1-yl)urea: This compound has a similar urea backbone but differs in the substituent groups, leading to different chemical and biological properties.
1-(2-Fluorophenyl)-3-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)urea: Another urea derivative with distinct structural features and applications.
1-Cyclopropyl-3-(2-ethoxyphenyl)urea: This compound is used in various research applications and has different reactivity compared to this compound.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C7H12N2O3S |
|---|---|
Peso molecular |
204.25 g/mol |
Nombre IUPAC |
1-cyclopropyl-3-(1,1-dioxothietan-3-yl)urea |
InChI |
InChI=1S/C7H12N2O3S/c10-7(8-5-1-2-5)9-6-3-13(11,12)4-6/h5-6H,1-4H2,(H2,8,9,10) |
Clave InChI |
KJLTZHNCNXRGEI-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NC(=O)NC2CS(=O)(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 6-(3-ethoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12963372.png)
![Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione](/img/structure/B12963374.png)
![2-Aminomethyl-1,7-dioxa-10-aza-spiro[4.6]undecane-10-carboxylic acid tert-butyl ester](/img/structure/B12963380.png)
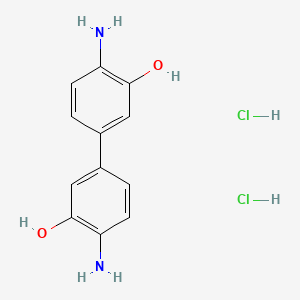
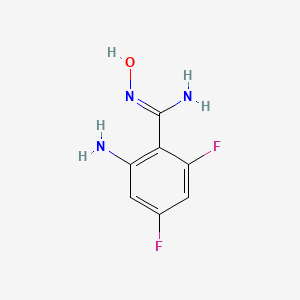
![(3aR,4R,6R,6aR)-4-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carbonitrile 4-methylbenzenesulfonate](/img/structure/B12963389.png)

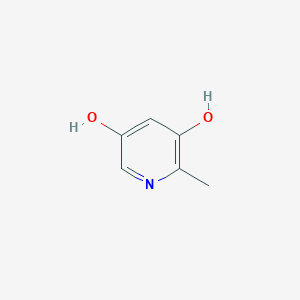

![3-[(5-Bromopentyl)oxy]estra-1,3,5(10)-trien-17-one](/img/structure/B12963399.png)
![4-chloro-2-ethyl-1H-benzo[d]imidazole](/img/structure/B12963407.png)
